An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-2-(p-tolyl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-2-(p-tolyl)acetic acid
Introduction
2-Cyclopropyl-2-(p-tolyl)acetic acid (CAS No. 74519-74-7) is a carboxylic acid derivative with a unique molecular architecture that combines a cyclopropyl group and a p-tolyl moiety. This structure imparts a distinct set of physicochemical properties that are of significant interest in medicinal chemistry and drug development. The presence of the strained cyclopropyl ring and the aromatic tolyl group can influence the molecule's conformation, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents. For instance, related structures have been investigated for their anti-inflammatory activities.[1]
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Cyclopropyl-2-(p-tolyl)acetic acid. Where experimental data is not publicly available, this guide offers detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for their research and development endeavors.
Molecular and Chemical Identity
The fundamental identity of 2-Cyclopropyl-2-(p-tolyl)acetic acid is established by its molecular structure and associated identifiers.
| Identifier | Value | Source |
| Chemical Name | 2-Cyclopropyl-2-(p-tolyl)acetic acid | N/A |
| CAS Number | 74519-74-7 | |
| Molecular Formula | C₁₂H₁₄O₂ | |
| Molecular Weight | 190.24 g/mol | |
| SMILES | O=C(O)C(C1CC1)C2=CC=C(C)C=C2 |
Anticipated and Known Physicochemical Properties
While specific experimental data for 2-Cyclopropyl-2-(p-tolyl)acetic acid is limited in the public domain, we can infer certain properties based on its structural components—p-tolylacetic acid and cyclopropylacetic acid.
| Property | Known/Anticipated Value | Comparative Data |
| Physical Form | Expected to be a solid at room temperature. | p-Tolylacetic acid is a solid.[2] |
| Melting Point | Data not available. | p-Tolylacetic acid: 88-92 °C.[3] |
| Boiling Point | Data not available. | p-Tolylacetic acid: 265-267 °C; Cyclopropylacetic acid: 189-191 °C.[3][4] |
| Solubility | Expected to be soluble in organic solvents and have limited solubility in water. | Cyclopropylacetic acid is soluble in organic solvents with limited water solubility.[5] |
| pKa | Expected to be in the range of 4-5. | The pKa of carboxylic acids typically falls within this range.[6] |
Experimental Protocols for Physicochemical Characterization
The following section details robust experimental protocols for determining the key physicochemical properties of 2-Cyclopropyl-2-(p-tolyl)acetic acid. These methods are designed to yield accurate and reproducible data.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[7] The capillary method is a standard and reliable technique for this determination.[3]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample of 2-Cyclopropyl-2-(p-tolyl)acetic acid is completely dry and in a fine powder form to ensure efficient heat transfer.[3]
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the closed end is tapped gently to compact the solid.[5]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[8]
-
Rapid Heating (Optional): For an unknown compound, a rapid heating ramp (10-20 °C/min) can be used to determine an approximate melting range.[3]
-
Precise Determination: For an accurate measurement, use a fresh sample and start heating at a slower rate (e.g., 2 °C/min) from a temperature about 5-10 °C below the approximate melting point.[8]
-
Observation and Recording: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point.[7]
Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in various solvents.[9]
Protocol: Shake-Flask Solubility Determination
-
Preparation of Saturated Solution: Add an excess amount of solid 2-Cyclopropyl-2-(p-tolyl)acetic acid to a known volume of the desired solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[9]
-
Phase Separation: Separate the undissolved solid from the saturated solution, typically through centrifugation followed by filtration.[9]
-
Quantification of Solute: Determine the concentration of the solute in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[9]
pKa Determination
Potentiometric titration is a simple and cost-effective method for determining the pKa of a compound.[10]
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Prepare a solution of 2-Cyclopropyl-2-(p-tolyl)acetic acid of a known concentration (e.g., 1 mM).
-
Apparatus Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Titration Setup: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), continuously monitoring and recording the pH at regular intervals.[4]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[4]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and electronic properties of a molecule.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.[11]
¹H NMR Data for a Structurally Related Compound: 2-(p-tolyl)acetic acid [12]
-
δ (ppm) = 7.12-7.17 (m, 4H, Ar-H)
-
δ (ppm) = 3.60 (s, 2H, -CH₂-)
-
δ (ppm) = 2.32 (s, 3H, -CH₃)
For 2-Cyclopropyl-2-(p-tolyl)acetic acid, one would expect to see signals corresponding to the protons on the cyclopropyl ring, the methine proton, the aromatic protons of the p-tolyl group, and the methyl protons.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and can help identify chromophores.[13]
Expected UV-Vis Absorption
The p-tolyl group in 2-Cyclopropyl-2-(p-tolyl)acetic acid is a chromophore. Aromatic compounds typically exhibit π→π* transitions in the UV region, often near 250–280 nm.[13] The exact absorption maximum (λmax) would need to be determined experimentally.
Diagrams and Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: A generalized workflow for the comprehensive physicochemical characterization of 2-Cyclopropyl-2-(p-tolyl)acetic acid.
Conclusion
References
- Melting points will be determined by using one of the DigiMelt units. (2013, April 15).
- Melting point determination. (n.d.).
-
Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]
- Rovnyak, G., Diassi, P. A., Levine, S. D., & Sheehan, J. T. (1973). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry, 16(5), 487–490.
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o-Tolylacetic acid | C9H10O2 | CID 69519. (n.d.). PubChem - NIH. Retrieved from [Link]
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Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. (2007, May 15). PubMed. Retrieved from [Link]
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How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. (2025, May 1). AZoOptics. Retrieved from [Link]
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Acetic acid. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry. Retrieved from [Link]
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Figure S91. 13 C NMR spectrum of 2-Oxo-2-(p-tolyl)acetic acid in CDCl 3. (n.d.). ResearchGate. Retrieved from [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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UV/Vis+ Photochemistry Database. (n.d.). science-softCon. Retrieved from [Link]
- Table of Acids with Ka and pKa Values* CLAS. (n.d.).
- Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase. (n.d.).
- Approximate pKa chart of the functional groups: values to know. (n.d.).
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SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. (n.d.). IJLTET. Retrieved from [Link]
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Acetic acid. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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Chemistry of Cyclopropanols. IV. The Solvolysis of Cyclopropyl Tosylates1'2. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
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Reagents & Solvents: About. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
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SOLUBILITY OF POLYMERS. (n.d.). Kinam Park. Retrieved from [Link]
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p-Tolyl acetate. (2025, May 20). Retrieved from [Link]
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Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. (2022, June 9). MDPI. Retrieved from [Link]
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